N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide
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Overview
Description
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is a common motif in pharmaceutical research due to its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Substitution Reactions: The triazolopyridazine core is then functionalized through substitution reactions to introduce the phenyl and diphenylacetamide groups. Common reagents include aryl halides and amines, with catalysts such as palladium or copper to facilitate the coupling reactions.
Final Assembly: The final step involves the coupling of the substituted triazolopyridazine with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or alkylating agents like methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, particularly as a dual inhibitor of c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival.
Biological Research: It is used in studies to understand its effects on cell cycle regulation and apoptosis, providing insights into its mechanism of action at the molecular level.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, aiding in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets:
Pim-1 Inhibition: Similarly, it inhibits Pim-1 kinase, which is involved in cell cycle progression and apoptosis regulation.
Apoptosis Induction: By inhibiting these kinases, the compound induces apoptosis in cancer cells, as evidenced by increased caspase-9 activity and decreased levels of phosphorylated PI3K, AKT, and mTOR.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: A simpler analog lacking the diphenylacetamide moiety.
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylpropionamide: A structurally similar compound with a propionamide group instead of an acetamide group.
Uniqueness
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide is unique due to its dual inhibitory activity against both c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy . Its structural features allow for specific interactions with these kinases, which are not as effectively targeted by simpler analogs.
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c1-18-28-29-24-16-15-23(30-31(18)24)21-13-8-14-22(17-21)27-26(32)25(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,25H,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLJEKVORTLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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